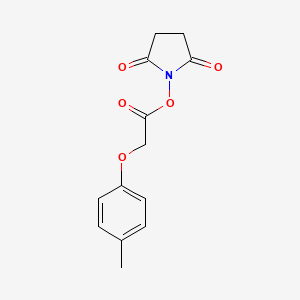

p-Tolyloxy-acetic acid 2,5-dioxo-pyrrolidin-1-yl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(2,5-Dioxo-pyrrolidin-1-yl)-acetic acid” has a CAS Number: 5626-41-5 and a molecular weight of 157.13 . It’s a solid substance with a melting point of 117-120°C .

Molecular Structure Analysis

The molecular structure of “(2,5-Dioxo-pyrrolidin-1-yl)-acetic acid” is represented by the linear formula: C6H7NO4 .Physical And Chemical Properties Analysis

“(2,5-Dioxo-pyrrolidin-1-yl)-acetic acid” is a solid substance with a melting point of 117-120°C . Its molecular weight is 157.13 .科学的研究の応用

Anticonvulsant Research

This compound has been used in the synthesis of new anticonvulsants . A series of hybrid pyrrolidine-2,5-dione derivatives, which include this compound, have shown potent anticonvulsant properties . They have demonstrated broad-spectrum activity in widely accepted animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .

Pain Management

The compound has also shown effectiveness in pain models . It has been proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Inhibition of Calcium Currents

Studies have shown that the compound’s mechanism of action likely involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .

Metabolic Stability

The compound has demonstrated high metabolic stability on human liver microsomes . This property is important for the development of new drugs, as it can affect the drug’s pharmacokinetics and bioavailability.

Negligible Hepatotoxicity

The compound has shown negligible hepatotoxicity . This is a desirable property for any potential drug, as it reduces the risk of liver damage.

Weak Inhibition of Cytochrome P450 Isoforms

The compound has shown relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . This is important because these enzymes play a crucial role in drug metabolism, and their inhibition can lead to drug-drug interactions.

Use in Derivatizing Peptides, Antibodies, and Amine Coated Surfaces

The compound, being an NHS ester, is amine reactive and can be used for derivatizing peptides, antibodies, and amine coated surfaces .

Use in Antibody-Drug-Conjugation (ADC)

The compound has been used as a linker in antibody-drug-conjugation (ADC) . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies.

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to target specific receptors and pathways, modulating cellular processes and promoting desired therapeutic outcomes .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes

Biochemical Pathways

It is known that the compound can modulate various cellular processes, which suggests that it may affect multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been found to exhibit high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties can impact the bioavailability of the compound.

Result of Action

It is known that the compound can modulate various cellular processes, which suggests that it may have diverse molecular and cellular effects .

特性

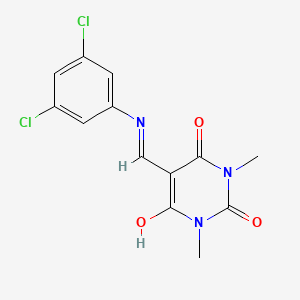

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-9-2-4-10(5-3-9)18-8-13(17)19-14-11(15)6-7-12(14)16/h2-5H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPLZSBNMRYGIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2359819.png)

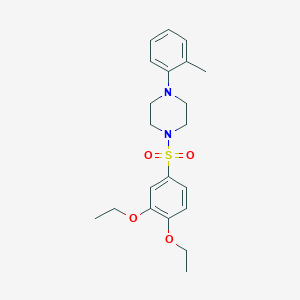

![butyl 4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2359826.png)

![5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2359830.png)

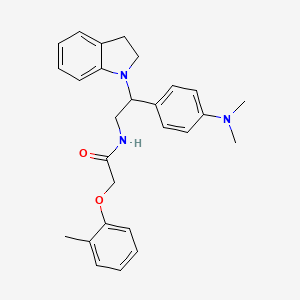

![5-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2359833.png)

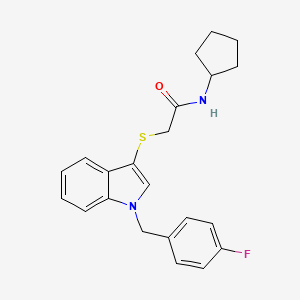

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate](/img/structure/B2359834.png)